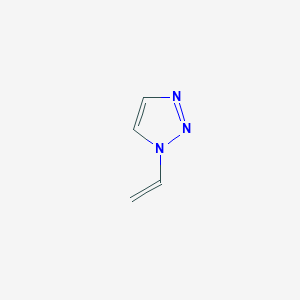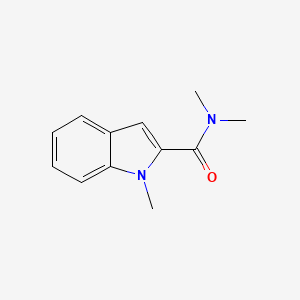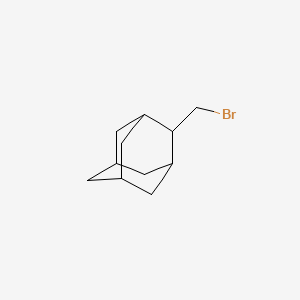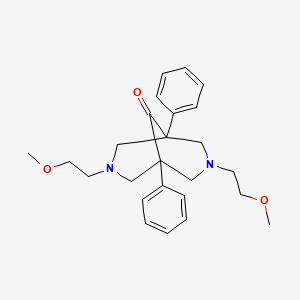
alpha-Aminooxypropionic acid hydrochloride
Overview
Description
Alpha-Aminooxypropionic acid hydrochloride is a non-proteinogenic amino acid that has been linked to neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It is produced by cyanobacteria, which are commonly found in freshwater and marine environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Aminooxypropionic acid hydrochloride typically involves the reaction of hydroxylamine with an alpha-keto acid. The reaction conditions often include acidic or basic environments to facilitate the formation of the aminooxy group. Industrial production methods may involve the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Alpha-Aminooxypropionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and strong nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Alpha-Aminooxypropionic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its role in neurodegenerative diseases and its potential as a biomarker.
Medicine: Research is ongoing into its potential therapeutic applications for conditions like Alzheimer’s and Parkinson’s diseases.
Industry: It is used in the production of certain polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which alpha-Aminooxypropionic acid hydrochloride exerts its effects involves the inhibition of specific enzymes. It targets enzymes involved in amino acid metabolism, leading to the accumulation of neurotoxic compounds. This inhibition can disrupt normal cellular functions and contribute to neurodegenerative processes .
Comparison with Similar Compounds
Similar Compounds
Beta-Methylamino-L-alanine (BMAA): Another non-proteinogenic amino acid linked to neurodegenerative diseases.
Alpha-Aminoisobutyric acid: Similar in structure but with different biological activities.
Gamma-Aminobutyric acid (GABA): A neurotransmitter with a similar amino group but different functions in the nervous system.
Uniqueness
Alpha-Aminooxypropionic acid hydrochloride is unique due to its specific inhibition of enzymes involved in amino acid metabolism and its strong association with neurodegenerative diseases. Its production by cyanobacteria also sets it apart from many other amino acids .
Properties
IUPAC Name |
(2R)-2-aminooxypropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3.ClH/c1-2(7-4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H/t2-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEWBCLCRPGTIO-HSHFZTNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)ON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)ON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195612 | |
| Record name | Propionic acid, alpha-aminooxy-, hydrochloride, (-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42989-99-1 | |
| Record name | Propionic acid, alpha-aminooxy-, hydrochloride, (-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042989991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, alpha-aminooxy-, hydrochloride, (-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(4-Amino-3-chlorophenyl)-phenylmethyl]-2-chloroaniline](/img/structure/B1655770.png)
![3-(4-Methylphenyl)-4-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1655773.png)

![1-propan-2-yl-3-[(4,12,12-trimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)amino]thiourea](/img/structure/B1655776.png)



![(5Z)-1-(4-chlorophenyl)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1655782.png)
![(Z)-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide](/img/structure/B1655783.png)
